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Abstract
4-Fluoromethylphenidate (4F-MPH) is a synthetic stimulant and a structural analog of

methylphenidate (MPH), a widely prescribed medication for Attention Deficit Hyperactivity

Disorder (ADHD).[1][2] This technical guide provides an in-depth overview of the discovery,

history, and development of 4F-MPH. It details the pharmacological profile, experimental

protocols for its characterization, and its mechanism of action. Quantitative data are presented

in tabular format for clarity, and key processes are visualized using Graphviz diagrams. This

document synthesizes available scientific literature to offer a comprehensive resource for

researchers and professionals in the field of drug development and pharmacology.

Introduction and Historical Context
4-Fluoromethylphenidate is a member of the phenidate class of compounds, characterized by

a fluorine atom substituted at the para position of the phenyl ring of methylphenidate.[3] Its

history is twofold: originating from legitimate pharmaceutical research into methylphenidate

analogs and later emerging as a novel psychoactive substance (NPS) on the recreational drug

market.

Pharmaceutical Origins
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The development of 4F-MPH is rooted in the extensive structure-activity relationship (SAR)

studies of methylphenidate analogs.[1] Researchers in medicinal chemistry have long explored

modifications to the methylphenidate structure to develop compounds with improved

therapeutic profiles, such as enhanced potency, longer duration of action, or reduced side

effects. The synthesis and pharmacological evaluation of various aromatic ring-substituted

methylphenidate analogs were part of a broader effort to develop potential treatments for

conditions like cocaine addiction and fibromyalgia.[1] Specifically, para-substituted analogs with

electron-withdrawing groups, such as fluorine, were found to have increased binding potency at

the dopamine transporter.

Emergence as a Novel Psychoactive Substance
Despite its development in a pharmaceutical research setting, 4F-MPH was never approved for

medical use.[3] Around 2015, it began to appear on the online "research chemical" market, sold

as a designer drug.[2][3] The European Monitoring Centre for Drugs and Drug Addiction

(EMCDDA) first formally identified it in November 2015.[1] Its unregulated status in many

jurisdictions has led to concerns about its potential for abuse and public health risks.[3]

Pharmacological Profile
4F-MPH is a potent and selective dopamine (DA) and norepinephrine (NE) reuptake inhibitor.

Its primary mechanism of action involves blocking the dopamine transporter (DAT) and the

norepinephrine transporter (NET), leading to increased extracellular concentrations of these

neurotransmitters in the synaptic cleft.[1][2]

Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological data for 4F-MPH and its

comparison to methylphenidate. The data highlights the greater potency of the (±)-threo isomer

of 4F-MPH compared to methylphenidate.
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Compound Transporter IC50 (nM)

(±)-threo-4F-MPH DAT 61

NET 31

SERT 8805

(±)-erythro-4F-MPH DAT 8528

NET 3779

(±)-threo-Methylphenidate

(MPH)
DAT 131

NET 83

SERT >10000

Data sourced from in vitro studies using rat brain synaptosomes.[1][4][5]

Experimental Protocols
This section details the methodologies for the synthesis and pharmacological evaluation of 4F-

MPH, based on established procedures for methylphenidate analogs.

Synthesis of (±)-threo-4-Fluoromethylphenidate
The synthesis of 4F-MPH can be achieved through a multi-step process, adapted from general

procedures for methylphenidate analogs.

Step 1: Formation of the Nitrile Intermediate

A common method involves the reaction of a substituted phenylacetonitrile with a protected

pyridine derivative.

Reactants: 4-Fluorophenylacetonitrile and 2-bromopyridine.

Reagents: Potassium tert-butoxide in tetrahydrofuran (THF).

Procedure:
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Dissolve 4-fluorophenylacetonitrile and 2-bromopyridine in anhydrous THF under an inert

atmosphere.

Cool the solution in an ice bath.

Slowly add a solution of potassium tert-butoxide in THF to the reaction mixture.

Allow the reaction to stir at room temperature overnight.

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl

acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield the crude nitrile intermediate, α-(4-fluorophenyl)-2-

pyridineacetonitrile.

Step 2: Hydrolysis of the Nitrile

The nitrile intermediate is hydrolyzed to the corresponding amide.

Reagents: Concentrated sulfuric acid.

Procedure:

Carefully add the crude nitrile intermediate to cold, concentrated sulfuric acid.

Stir the mixture at room temperature for several hours until the reaction is complete

(monitored by TLC).

Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide) to

precipitate the amide.

Filter, wash with water, and dry the solid to obtain α-(4-fluorophenyl)-2-pyridineacetamide.

Step 3: Hydrogenation of the Pyridine Ring

The pyridine ring is reduced to a piperidine ring.
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Catalyst: Platinum oxide (PtO2).

Reagents: Glacial acetic acid, hydrogen gas.

Procedure:

Suspend the amide in glacial acetic acid in a hydrogenation vessel.

Add a catalytic amount of platinum oxide.

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake or stir at room

temperature until hydrogen uptake ceases.

Filter the catalyst and concentrate the filtrate to obtain the piperidine acetamide.

Step 4: Hydrolysis of the Amide and Esterification

The amide is hydrolyzed to the carboxylic acid (ritalinic acid analog), followed by esterification

to yield 4F-MPH.

Reagents for Hydrolysis: Concentrated hydrochloric acid.

Reagents for Esterification: Methanol, thionyl chloride or a strong acid catalyst.

Procedure:

Reflux the piperidine acetamide in concentrated hydrochloric acid for several hours to

hydrolyze the amide to the carboxylic acid.

Remove the solvent under reduced pressure.

Dissolve the resulting crude 4-fluororitalinic acid in methanol.

Cool the solution in an ice bath and slowly add thionyl chloride.

Reflux the mixture for several hours.

Cool the reaction and remove the solvent in vacuo.
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Dissolve the residue in water, basify with a suitable base (e.g., sodium bicarbonate), and

extract with an organic solvent.

Dry the organic layer and concentrate to yield crude 4-fluoromethylphenidate.

The threo and erythro diastereomers can be separated by column chromatography.

Dopamine and Norepinephrine Reuptake Inhibition
Assay
This protocol describes an in vitro assay to determine the potency of 4F-MPH in inhibiting

dopamine and norepinephrine reuptake using rat brain synaptosomes.

Step 1: Preparation of Rat Brain Synaptosomes

Euthanize adult male Sprague-Dawley rats and rapidly dissect the striatum (for DAT) and

hypothalamus (for NET) on ice.

Homogenize the tissue in 10 volumes of ice-cold sucrose buffer (0.32 M sucrose, 10 mM

Tris-HCl, pH 7.4).

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

Resuspend the resulting pellet (the synaptosomal fraction) in Krebs-Ringer buffer (125 mM

NaCl, 4.8 mM KCl, 1.2 mM MgSO4, 1.3 mM CaCl2, 1.2 mM KH2PO4, 22 mM NaHCO3, 10

mM glucose, and 0.1 mM ascorbic acid, bubbled with 95% O2/5% CO2).

Determine the protein concentration of the synaptosomal preparation using a standard

method (e.g., Bradford assay).

Step 2: Uptake Inhibition Assay

Pre-incubate aliquots of the synaptosomal preparation (typically 50-100 µg of protein) with

various concentrations of 4F-MPH or vehicle for 10-15 minutes at 37°C.
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Initiate the uptake reaction by adding a fixed concentration of radiolabeled neurotransmitter

([3H]dopamine or [3H]norepinephrine) at a final concentration close to its Km value (e.g., 10

nM).

Incubate for a short period (e.g., 5 minutes) at 37°C.

Terminate the uptake by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using

a cell harvester.

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

Measure the radioactivity retained on the filters by liquid scintillation counting.

Non-specific uptake is determined in the presence of a high concentration of a standard

uptake inhibitor (e.g., cocaine for DAT, desipramine for NET) or by conducting the assay at 0-

4°C.

Calculate the specific uptake and express the data as a percentage of the control (vehicle-

treated) uptake.

Determine the IC50 values (the concentration of the drug that inhibits 50% of specific

uptake) by non-linear regression analysis of the concentration-response curves.

Mechanism of Action and Signaling Pathways
The primary mechanism of action of 4F-MPH is the inhibition of dopamine and norepinephrine

reuptake. The following diagram illustrates this process.
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Caption: Mechanism of action of 4-Fluoromethylphenidate.

Logical Workflow of 4F-MPH Development
The development and subsequent emergence of 4F-MPH followed a logical progression from

initial research to its appearance as a novel psychoactive substance.
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Caption: Logical workflow of 4F-MPH development.

Conclusion
4-Fluoromethylphenidate serves as a significant case study in the dual life of a synthetic

compound, from its origins in pharmaceutical research to its proliferation as a novel

psychoactive substance. Its enhanced potency as a dopamine and norepinephrine reuptake

inhibitor compared to methylphenidate underscores the subtle yet profound impact of structural

modifications on pharmacological activity. The detailed methodologies and data presented in

this guide provide a comprehensive foundation for researchers and scientists engaged in the
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study of stimulants and the development of novel therapeutics. Further research into the long-

term effects and full toxicological profile of 4F-MPH is warranted, particularly given its

availability on the recreational market.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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